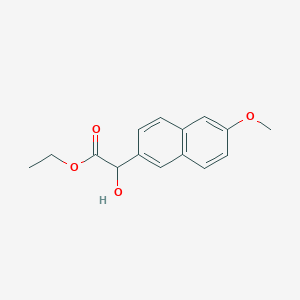

Ethyl 6-methoxy-2-naphthylglycolate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 6-methoxy-2-naphthylglycolate is a useful research compound. Its molecular formula is C15H16O4 and its molecular weight is 260.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Q. Basic: What synthetic methodologies are commonly employed for the preparation of ethyl 6-methoxy-2-naphthylglycolate, and how can reaction conditions be optimized?

Methodological Answer :

The synthesis typically involves esterification of 6-methoxy-2-naphthylglycolic acid with ethanol under acidic catalysis. Key steps include:

- Reagent Selection : Use of H₂SO₄ or HCl as catalysts, with anhydrous ethanol to minimize hydrolysis.

- Temperature Control : Reflux at 70–80°C for 6–12 hours to drive esterification to completion.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.

- Optimization : Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane:ethyl acetate). Adjust stoichiometry (1.2:1 molar ratio of alcohol to acid) to improve yield.

Methodological Answer :

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Confirm ester carbonyl (~170 ppm in ¹³C NMR) and methoxy protons (δ ~3.9 ppm in ¹H NMR).

- IR : Ester C=O stretch at ~1720 cm⁻¹.

- Chromatography : HPLC (C18 column, acetonitrile/water 60:40) to assess purity (>98%).

- X-ray Crystallography : For absolute configuration (if crystalline), use SHELXL for refinement .

Critical Note : Impurities like demethylated byproducts (e.g., 6-hydroxy derivatives) require targeted LC-MS screening .

Q. Advanced: What strategies are effective for probing the reaction mechanisms of this compound in catalytic processes?

Methodological Answer :

- Isotopic Labeling : Introduce ¹⁸O in the ester group to track hydrolysis pathways via GC-MS.

- Kinetic Studies : Monitor reaction rates under varying pH/temperature to deduce rate-limiting steps.

- Computational Modeling : DFT calculations (Gaussian 16) to map transition states and energetics. For example, analyze steric effects from the naphthyl group on reactivity .

Q. Advanced: How can researchers investigate the biological interactions of this compound with enzyme targets?

Methodological Answer :

- In Vitro Assays : Use fluorescence quenching or surface plasmon resonance (SPR) to measure binding affinity (Kd) with enzymes like cyclooxygenases (COX).

- Docking Simulations : AutoDock Vina for predicting binding poses, validated by mutagenesis studies.

- Metabolic Stability : Incubate with liver microsomes and quantify degradation via LC-MS/MS.

Caution : Structural analogs (e.g., naproxen derivatives) suggest potential COX-2 selectivity, but validate experimentally .

Q. Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis/purification to avoid inhalation (analogous to hazards in and ).

- Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal.

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .

Q. Advanced: How can stability studies be designed to evaluate this compound under varying storage conditions?

Methodological Answer :

- Accelerated Degradation : Expose to 40°C/75% RH for 4 weeks (ICH Q1A guidelines).

- Analytical Monitoring : Track decomposition (e.g., hydrolysis to glycolic acid) via UPLC-PDA at 254 nm.

- Kinetic Modeling : Apply Arrhenius equation to predict shelf life at 25°C.

Methodological Answer :

- HPLC-DAD : Use a C18 column (gradient: 50–90% acetonitrile in water) to separate impurities (e.g., unreacted acid, ethyl ether byproducts).

- LC-HRMS : Identify unknown impurities via exact mass (e.g., m/z 220.12 for demethylated species).

- Validation : Follow ICH Q2(R1) guidelines for LOD (0.05%) and LOQ (0.15%).

Note : Impurity profiles of related compounds ( ) suggest monitoring for naphthol derivatives .

Q. Advanced: How can computational tools elucidate the supramolecular interactions of this compound in crystal lattices?

Methodological Answer :

- Crystal Packing Analysis : Use Mercury software to visualize π-π stacking between naphthyl groups.

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C-H···O interactions) from X-ray data refined via SHELXL .

- Energy Frameworks : Compare lattice energies (CrystalExplorer) to predict polymorphism risks.

Key Distinctions :

- Basic Questions : Focus on synthesis, characterization, safety, and routine analysis.

- Advanced Questions : Address mechanistic, computational, or stability challenges requiring specialized techniques.

Contradictions : Hazard classifications vary between analogs (e.g., vs. 7). Always verify compound-specific safety data .

属性

分子式 |

C15H16O4 |

|---|---|

分子量 |

260.28 g/mol |

IUPAC 名称 |

ethyl 2-hydroxy-2-(6-methoxynaphthalen-2-yl)acetate |

InChI |

InChI=1S/C15H16O4/c1-3-19-15(17)14(16)12-5-4-11-9-13(18-2)7-6-10(11)8-12/h4-9,14,16H,3H2,1-2H3 |

InChI 键 |

QDSDTDHTTHTGBF-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)C(C1=CC2=C(C=C1)C=C(C=C2)OC)O |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。